

(R)-Nipecotamide(1+): A Technical Overview for Researchers

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Compound of Interest

Compound Name: (R)-Nipecotamide(1+)

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For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed examination of the chemical structure, properties, and known biological activities of (R)-Nipecotamide in its protonated state, **(R)-Nipecotamide(1+)**.

(R)-Nipecotamide, the (R)-enantiomer of piperidine-3-carboxamide, is a compound of interest due to its potential pharmacological applications. In biological systems, the nitrogen atom within the piperidine ring can be protonated, forming the conjugate acid **(R)-Nipecotamide(1+)**, which is crucial for its interactions within a physiological environment.

Chemical Structure and Physicochemical Properties

(R)-Nipecotamide is a heterocyclic organic compound.^[1] Its structure consists of a piperidine ring substituted with a carboxamide group at the 3-position, with the stereochemistry at this position being (R).

Table 1: Chemical Identifiers for (R)-Nipecotamide

Identifier	Value
IUPAC Name	(3R)-piperidine-3-carboxamide[2]
Molecular Formula	C ₆ H ₁₂ N ₂ O[2][3]
SMILES	C1C--INVALID-LINK--C(=O)N[2]
InChI Key	BVOCPVIXARZNQN-RXMQYKEDSA-N[2]
CAS Number	168749-30-2[2][3]

Table 2: Physicochemical Properties of Nipecotamide

Property	Value	Notes
Molecular Weight	128.17 g/mol [2][3]	
Melting Point	103-106 °C[4][5]	Data for the racemic mixture
Boiling Point	311.7 ± 31.0 °C[3]	Predicted
Density	1.060 ± 0.06 g/cm ³ [3]	Predicted
pKa	16.50 ± 0.20[3]	Predicted
Solubility	Slightly soluble in DMF, DMSO, Methanol, and Water[3]	
Appearance	White to Off-White Solid[3]	

Pharmacological Properties and Mechanism of Action

The biological activities of nipecotamide have been associated with antithrombotic and potential neuroprotective effects.

Antithrombotic Activity

Nipecotamide has been shown to exhibit antithrombotic properties by elevating cyclic adenosine monophosphate (cAMP) levels in platelets.[1] This increase in intracellular cAMP enhances platelet function and prevents aggregation induced by adenosine diphosphate (ADP). The elevation of cAMP is a key signaling mechanism for inhibiting platelet activation.

Signaling Pathway for cAMP-Mediated Inhibition of Platelet Aggregation

The inhibitory effect of elevated cAMP on platelet aggregation is mediated through a complex signaling cascade. The binding of inhibitory agonists, such as prostacyclin (PGI₂), to their Gs-protein coupled receptors on the platelet surface activates adenylyl cyclase (AC). AC, in turn, catalyzes the conversion of ATP to cAMP.

Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets that collectively inhibit platelet activation. These include:

- **Inhibition of Calcium Mobilization:** PKA phosphorylates the inositol triphosphate (IP₃) receptor, which inhibits the release of Ca²⁺ from the dense tubular system.
- **Inhibition of Myosin Light Chain (MLC) Phosphorylation:** PKA can interfere with the RhoA-Rho kinase pathway, which is responsible for inhibiting myosin light chain phosphatase (MLCP). By preventing the inhibition of MLCP, and also by reducing calcium-dependent activation of myosin light chain kinase (MLCK), PKA ultimately reduces the phosphorylation of MLC, which is essential for platelet shape change and aggregation.
- **Inhibition of Granule Secretion:** The overall reduction in intracellular signaling, including calcium levels and cytoskeletal rearrangement, leads to the inhibition of the release of pro-aggregatory factors from platelet granules.

Conversely, pro-aggregatory signals, such as those from ADP binding to P2Y₁₂ receptors (a Gi-coupled receptor), inhibit adenylyl cyclase, leading to a decrease in cAMP levels and promoting platelet activation.

Figure 1: Simplified signaling pathway of cAMP-mediated platelet inhibition.

Neuroprotective Potential

Preliminary research on animal models suggests that nipecotamide may have neuroprotective properties. These studies have indicated potential improvements in memory and learning, as well as protection against neurodegenerative conditions like Alzheimer's disease. However, these findings are based on animal studies, and further clinical research is necessary to confirm these effects in humans.

It is noteworthy that structurally related isonipecotamide derivatives have been investigated as dual inhibitors of thrombin and cholinesterase, showing potential for Alzheimer's disease treatment.^[6]

Table 3: In Vitro Inhibitory Activity of a Representative Isonipecotamide Derivative (Compound 1 in source)^[7]

Target	IC ₅₀ (μM)	K _i (μM)
Thrombin (bovine)	0.023 ± 0.001	0.018
Factor Xa (human)	> 50	-
Acetylcholinesterase (eeAChE)	0.078 ± 0.003	0.058
Butyrylcholinesterase (eqBChE)	4.8 ± 0.2	3.2

Note: This data is for an isonipecotamide derivative and not (R)-Nipecotamide itself. It is presented here for contextual purposes regarding related structures.

Experimental Protocols

General Synthesis of Nipecotamide

Detailed, step-by-step experimental protocols for the asymmetric synthesis of (R)-Nipecotamide are not readily available in the public domain. However, general methods for the synthesis of nipecotamide and its derivatives have been described.

One common method for the synthesis of racemic nipecotamide involves the hydrogenation of nicotinamide.

Example Protocol for Racemic 3-Piperidinecarboxamide Synthesis^[5]

- **Dissolution:** 122.12 g (1.00 mol) of nicotinamide is dissolved in 500 mL of 2-propanol.
- **Catalyst Addition:** To this solution, 14.4 g of 10% palladium-on-carbon catalyst is added.
- **Hydrogenation:** The reaction mixture is stirred for 4 hours at 75 °C under a hydrogen pressure of 0.5 MPa.
- **Filtration:** Upon completion of the reaction, the palladium-on-carbon catalyst is removed by filtration. The filter cake is washed with 100 mL of 2-propanol.
- **Concentration:** The filtrate and washings are combined and concentrated to yield the product.

This process results in racemic 3-piperidinecarboxamide. The synthesis of the specific (R)-enantiomer would require either a chiral starting material, a chiral catalyst for asymmetric hydrogenation, or resolution of the racemic mixture. Asymmetric synthesis of substituted nipecotic acid derivatives has been achieved starting from chiral N-acyldihydropyridines.

Synthesis of Isonipecotamide Derivatives

For context, a general procedure for the synthesis of related isonipecotamide derivatives has been reported.^[7]

- **Activation:** To a solution of 1-(pyridin-2-yl)piperidine-4-carboxylic acid (1.00 mmol) in dry DMF (10 mL), TBTU (1.00 mmol) and DIPEA (4.00 mmol) are added.
- **Coupling:** After 30 minutes, the appropriate aniline intermediate (1.2 mmol) is added.
- **Reaction:** The reaction mixture is stirred at room temperature for 72 hours.
- **Work-up:** The product is then isolated and purified.

This provides a general framework for the amide bond formation that is central to these structures.

Figure 2: General workflow for the synthesis of racemic nipecotamide.

Conclusion

(R)-Nipecotamide(1+) is the biologically relevant, protonated form of a molecule with demonstrated antithrombotic activity and potential neuroprotective effects. Its mechanism of action in platelets via the elevation of cAMP is a well-understood pathway for inhibiting aggregation. While specific quantitative pharmacological data and detailed synthesis protocols for the (R)-enantiomer are not widely published, the available information on the racemic mixture and related compounds provides a strong foundation for further research and development. This guide summarizes the current state of knowledge to aid scientists and professionals in their ongoing investigations into this and similar chemical entities.

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